2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol
Description
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position. The compound’s structure includes an ethanolamine backbone (2-aminoethanol) linked via a methylene bridge to the pyrrolidine nitrogen, with an ethyl group attached to the amine. The benzyl substituent enhances aromatic interactions, which may influence receptor binding or pharmacokinetic behavior in biological systems. The compound has been listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-2-yl)methyl-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-17(11-12-19)14-16-9-6-10-18(16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGMKGZVCKTZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Attachment of the Ethanolamine Moiety: The ethanolamine moiety is attached through nucleophilic substitution reactions, where the ethanolamine acts as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table and discussion highlight key structural analogs, emphasizing differences in substituents, synthesis routes, and functional attributes.
*Calculated based on molecular formulas from referenced sources.
Impact of Amine Substituents
- Ethyl vs. Isopropyl Groups : Replacing the ethyl group with isopropyl (e.g., in Fluorochem’s analog ) increases steric bulk, which may reduce off-target interactions but could also lower solubility. This modification is common in medicinal chemistry to enhance target selectivity.
- Methoxyethyl vs.
Backbone Modifications
- Ethanolamine vs. Acetamide: Substituting the ethanolamine moiety with chloroacetamide introduces electrophilic reactivity, enabling covalent bond formation with biological targets (e.g., enzymes or receptors) . This is critical in irreversible inhibitors but raises toxicity concerns.
Stereochemical Considerations
- The (S)-configured analog demonstrates the importance of chirality in drug-receptor interactions. For instance, enantiomeric purity can drastically alter binding affinity to G protein-coupled receptors (GPCRs) or transporters.
Functional and Application Differences
- Therapeutic Potential: While the methoxyethyl analog is used in kinase inhibitor synthesis , the benzyl-pyrrolidine derivatives are explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier (attributed to the benzyl group’s lipophilicity).
- Reactivity Profiles: Chloroacetamide derivatives are more reactive but less stable under physiological conditions compared to ethanolamine-based compounds, limiting their in vivo utility.
Biological Activity
The compound 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound contains a pyrrolidine ring, which is known for its role in various biological systems. The presence of the benzyl group enhances its lipophilicity, potentially facilitating interactions with biological membranes and receptors.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter synthesis and release, influencing neurological functions.
Key Mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, impacting cellular signaling pathways.
- Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic processes, affecting cellular homeostasis.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Benzylpyrrolidine | Staphylococcus aureus | 0.025 mg/mL |
| 2-Benzylpyrrolidine | Escherichia coli | 0.019 mg/mL |
| 2-Benzylpyrrolidine | Candida albicans | 0.0048 mg/mL |
These findings indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections.
Neuroprotective Effects
The compound's structural similarity to known neuroactive agents suggests it may possess neuroprotective properties. Studies have indicated that compounds with similar structures can enhance neuronal survival and reduce apoptosis in neurodegenerative conditions.
Case Studies
- Neuroprotective Study: A recent study evaluated the effects of a pyrrolidine derivative on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating the compound's protective effects against neurotoxic insults .
- Antimicrobial Efficacy: In a comparative study of various pyrrolidine derivatives, this compound was shown to outperform several standard antibiotics in inhibiting bacterial growth, particularly against resistant strains of E. coli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
